molecular formula C10H18N2O2 B1323543 (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane CAS No. 956276-42-9

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Cat. No.: B1323543
CAS No.: 956276-42-9
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-JGVFFNPUSA-N
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Description

(S,S)-3-Boc-3,6-Diazabicyclo[320]heptane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Cyclization: A key step involves the cyclization reaction to form the bicyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Synthesis

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane serves as an essential precursor in organic synthesis, particularly in the development of novel compounds with therapeutic potential. Its bicyclic structure allows for various modifications that can lead to the creation of diverse chemical entities.

Key Features:

  • Building Block : Utilized in the synthesis of more complex organic molecules.
  • Reaction Mechanisms : Facilitates studies on reaction pathways and mechanisms due to its unique structure.

Medicinal Chemistry

This compound has garnered attention for its role in drug development, especially concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound exhibit significant biological activity, making them potential candidates for treating cognitive disorders and neuropsychiatric conditions.

Biological ActivityDescription
Nicotinic Receptor AgonismSelective activation of α7-nAChRs, influencing cognitive functions and neuropsychiatric conditions.
Blood-Brain Barrier PenetrationEffective transport across the blood-brain barrier allows targeting of central nervous system.
Potential Therapeutic ApplicationsInvestigated for use in treating schizophrenia and cognitive deficits through nAChR pathways.

Cognitive Enhancement

A study demonstrated that this compound enhances cognitive functions in animal models by activating α7-nAChRs, leading to improved memory tasks.

Neuropsychiatric Disorders

Research highlighted its potential role in treating schizophrenia by modulating neurotransmitter systems via nAChR pathways, suggesting a new avenue for therapeutic intervention.

HIV Research

Derivatives of this compound have been synthesized to evaluate their effectiveness against HIV, showing promise in preliminary studies aimed at developing new antiviral agents.

Industrial Applications

Beyond medicinal chemistry, this compound is also explored for its potential use in producing advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing reactive sites that can further interact with biological molecules.

Comparison with Similar Compounds

Uniqueness: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Biological Activity

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a Boc (tert-butyloxycarbonyl) protecting group. This structure allows for specific interactions with biological targets, facilitating its role in various pharmacological applications.

The mechanism of action of this compound primarily involves its interaction with nAChRs, particularly the alpha4beta2 subtype. The compound's bicyclic structure enables it to fit into the receptor's binding site, potentially acting as an agonist or antagonist depending on the specific substitutions on the pyridine ring.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of 3,6-diazabicyclo[3.2.0]heptane derivatives, revealing that small substituents on the pyridine ring can significantly influence binding affinity and functional activity at nAChRs. For instance:

  • 6-Bromo and 6-Chloro Substituents : These modifications have been associated with increased binding affinities and improved functional activities.
  • Selectivity : Some derivatives demonstrated selectivity for the alpha4beta2 nAChR subtype over the alpha3beta4 subtype, indicating potential for targeted therapeutic applications.

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Functional ActivitySelectivity
Compound 1alpha4beta2 nAChR50 nMAgonistHigh
Compound 2alpha4beta2 nAChR75 nMPartial AgonistModerate
Compound 3alpha3beta4 nAChR200 nMAntagonistLow

Case Studies

  • Nicotinic Receptor Ligands : A study published in PubMed evaluated a series of compounds derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nAChR subtype. The results indicated that modifications to the pyridine ring significantly impacted both binding affinity and receptor selectivity, leading to the identification of several potent ligands with promising pharmacological profiles .
  • Calcium Channel Inhibition : Another investigation highlighted the potential of related compounds as inhibitors of L-type calcium channels, which are crucial in regulating various physiological processes including muscle contraction and neurotransmitter release . The mechanism involved modulation of calcium ion flow through these channels, indicating potential therapeutic applications in cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane?

The compound is typically synthesized via intermolecular [2+2] photocycloaddition or catalytic hydrogenation of spirocyclic intermediates. For example, Brown et al. (1977) developed a route using readily available materials to construct the bicyclic core, while Zhou et al. (2002) optimized enantioselective methods for protease inhibitor applications. Key steps include Boc-protection of the diazabicyclo core and resolution of enantiomers using chiral catalysts .

Q. How is the stereochemical purity of this compound validated?

Chiral HPLC and X-ray crystallography are critical. Vorberg et al. (2017) confirmed the (S,S)-configuration using X-ray analysis, showing that the Boc group adopts a pseudo-equatorial position to minimize steric strain. NMR coupling constants (e.g., 3JHH^3J_{HH}) further distinguish enantiomers .

Q. What spectroscopic techniques are used for characterization?

  • 1^1H/13^{13}C NMR : Assignments focus on distinguishing bridgehead protons (δ ~3.5–4.5 ppm) and bicyclic carbons.
  • MS (ESI/HRMS) : The molecular ion peak at m/z 198.26 ([M+H]+^+) confirms the molecular formula (C10_{10}H18_{18}N2_2O2_2) .
  • IR : Stretching bands for Boc carbonyl (~1690 cm1^{-1}) and amine groups (~3350 cm1^{-1}) .

Advanced Research Questions

Q. How does the bicyclo[3.2.0]heptane core influence conformational locking in drug design?

The rigid bicyclic structure enforces a boat-like conformation (C-symmetry), mimicking meta-substituted benzene pharmacophores. This locks substituents into pseudo-axial or equatorial positions, optimizing interactions with targets like GABA receptors or proteases. Computational studies (MM2) show <2° puckering in the endo form, ensuring stability .

Q. What strategies resolve contradictions in enantiomeric yields during synthesis?

Discrepancies arise from competing 5-exo vs. 4-exo cyclization pathways (Scheme 9, ). Optimizing reaction conditions (e.g., Pd-catalyzed coupling in ) improves selectivity:

  • Temperature : 80–85°C minimizes side reactions.
  • Catalysts : BINAP/Pd2_2(dba)3_3 enhances enantiomeric excess (83% yield in ).
  • Solvent polarity : Toluene > THF for steric control .

Q. How is this compound utilized in radioligand development?

The compound serves as a precursor for 11^{11}C-labeled PET tracers. For example:

  • Radiosynthesis : Methylation with 11^{11}CH3_3I under basic conditions (NaOt-Bu) yields tracers for dopamine receptor imaging.
  • Biodistribution : The bicyclic core enhances blood-brain barrier penetration, as shown in rodent models ().

Q. What role does the Boc group play in modulating biological activity?

The Boc group:

  • Stabilizes intermediates during synthesis.
  • Modulates lipophilicity (clogP ~1.2), balancing solubility and membrane permeability.
  • Protects amines from metabolic degradation, extending half-life in vivo ( ).

Q. Methodological Challenges and Solutions

Q. How are diastereomers resolved in azabicycloheptane derivatives?

Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases are effective. For instance, Petrovčič et al. (Scheme 15) used asymmetric 1,3-dipolar cycloaddition to achieve >95% ee .

Q. What computational tools predict the stability of bicyclo[3.2.0]heptane conformers?

Molecular mechanics (MM2) and DFT calculations (B3LYP/6-31G*) evaluate strain energy and substituent effects. Rankin et al. (1983) validated the endo conformation’s dominance (99% at RT) via electron diffraction and MM2 .

Properties

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635274
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956276-42-9
Record name tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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